molecular formula C7H6F3NO2S B2987066 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide CAS No. 1263276-88-5

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide

Cat. No. B2987066
CAS RN: 1263276-88-5
M. Wt: 225.19
InChI Key: OYEZCCZPOTZNMG-UHFFFAOYSA-N
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Description

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide, also known as TFMSA, is a chemical compound widely used in scientific research. It is a sulfonamide derivative and has a molecular formula of C8H8F3NO2S. TFMSA is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. In

Scientific Research Applications

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including but not limited to:
1. Protein labeling: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be used as a fluorescent probe to label proteins for imaging and detection purposes.
2. Enzyme inhibition studies: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and mechanisms.
3. Ion channel studies: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has been used to study the function and regulation of ion channels, which are important for cellular communication and signaling.
4. Chemical synthesis: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be used as a reagent in chemical synthesis reactions, such as the preparation of sulfonamides and amides.

Mechanism of Action

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that can bind to proteins and enzymes through hydrogen bonding and electrostatic interactions. Its mechanism of action varies depending on the specific target it interacts with. For example, 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking substrate access. 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can also interact with ion channels and modulate their activity, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects:
2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has been shown to have a range of biochemical and physiological effects, including:
1. Inhibition of carbonic anhydrase activity: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are important for regulating acid-base balance in the body.
2. Modulation of ion channel activity: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can interact with ion channels and modulate their activity, leading to changes in cellular signaling and function.
3. Protein labeling: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be used as a fluorescent probe to label proteins for imaging and detection purposes.

Advantages and Limitations for Lab Experiments

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High solubility in polar solvents: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide is highly soluble in polar solvents such as water and methanol, making it easy to handle and use in experiments.
2. Specificity for certain targets: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be designed to target specific proteins and enzymes, allowing for precise control over experimental conditions.
3. Fluorescent properties: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be used as a fluorescent probe to label proteins for imaging and detection purposes.
Limitations:
1. Toxicity: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be toxic to cells and organisms at high concentrations, limiting its use in certain experiments.
2. Limited stability: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can decompose over time, leading to decreased efficacy and reliability in experiments.
3. Specificity for certain targets: While 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be designed to target specific proteins and enzymes, it may not be effective against all targets.

Future Directions

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has several potential future directions for scientific research, including:
1. Development of new fluorescent probes: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be used as a template for the development of new fluorescent probes for protein labeling and detection.
2. Targeted drug delivery: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be used as a targeting agent for the delivery of drugs to specific cells and tissues.
3. Development of new enzyme inhibitors: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be used as a starting point for the development of new enzyme inhibitors with improved efficacy and specificity.
4. Studies of ion channel regulation: 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be used to study the regulation of ion channels and their role in cellular signaling and disease.
Conclusion:
2,4,5-trifluoro-N-methylbenzene-1-sulfonamide is a versatile chemical compound with a wide range of scientific research applications. Its synthesis method has been optimized over the years, and its mechanism of action varies depending on the specific target it interacts with. 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide has several advantages and limitations for lab experiments, and its potential future directions include the development of new fluorescent probes, targeted drug delivery, and studies of ion channel regulation. Overall, 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide is a valuable tool for scientific research and has the potential to contribute to the development of new therapies and treatments for a range of diseases and conditions.

Synthesis Methods

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide can be synthesized through a multistep process that involves the reaction of 2,4,5-trifluoroaniline with chlorosulfonic acid, followed by the addition of methylamine. The resulting product is then purified through recrystallization to obtain pure 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide. This synthesis method has been optimized over the years and is widely used in the production of 2,4,5-trifluoro-N-methylbenzene-1-sulfonamide for research purposes.

properties

IUPAC Name

2,4,5-trifluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-11-14(12,13)7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEZCCZPOTZNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trifluoro-N-methylbenzene-1-sulfonamide

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